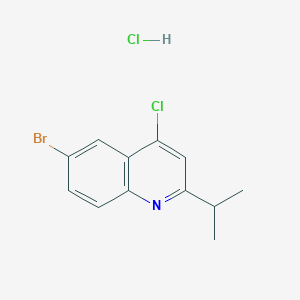

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a compound that has not been directly synthesized or described in the provided papers. However, the papers do discuss the synthesis and properties of various bromo- and chloro-substituted quinolines, which are structurally related to the compound of interest. These quinolines are important intermediates in the synthesis of biologically active compounds, including potential antibacterial agents and anti-cancer drugs .

Synthesis Analysis

The synthesis of bromo- and chloro-substituted quinolines typically involves multi-step reactions starting from simple precursors such as anilines or acetophenones. For instance, the Knorr synthesis is a common method used to prepare such compounds, involving a condensation between β-keto esters and bromoaniline, followed by cyclization . Another approach is the Skraup reaction, which synthesizes 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene . These methods highlight the importance of optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields .

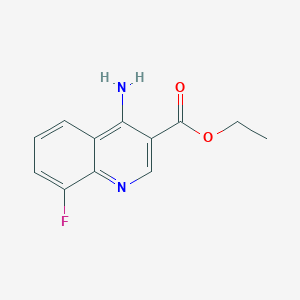

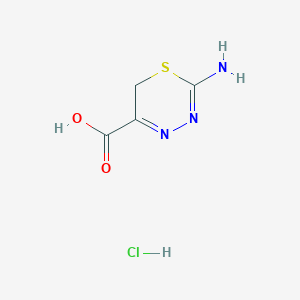

Molecular Structure Analysis

The molecular structures of the synthesized quinolines are often confirmed using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters . Similarly, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a common intermediate in the synthesis of substituted quinolines, was confirmed by X-ray crystallography .

Chemical Reactions Analysis

Bromo- and chloro-substituted quinolines can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophiles like water, alcohols, and amines to yield different derivatives . These reactions are crucial for further modifying the quinoline core to enhance its biological activity or to introduce specific properties.

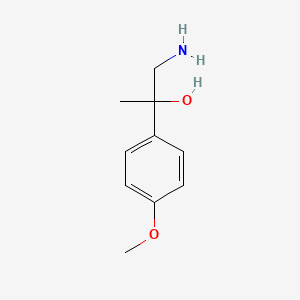

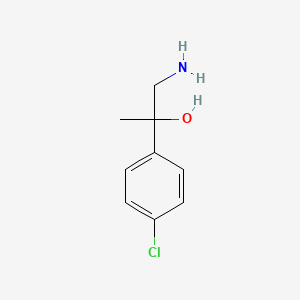

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-attracting groups can affect the reactivity and interaction of these compounds with biological targets. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions, which could be significant in its antibacterial activity . Additionally, the electrostatic surface potential (ESP) generated using density functional theory can provide insights into the reactivity of these molecules .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P310 + P330 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Propiedades

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXTZSHWUMPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588924 |

Source

|

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride | |

CAS RN |

1170370-51-0 |

Source

|

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.